molecular formula C22H24N6O2 B2447024 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide CAS No. 1251682-77-5

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

Cat. No. B2447024
CAS RN: 1251682-77-5
M. Wt: 404.474
InChI Key: LDRHVFZZKRSRNZ-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide” is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and an isonicotinamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and piperidine rings would give the molecule a certain degree of rigidity, while the isonicotinamide group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, which is known to participate in various chemical reactions . Additionally, the piperidine ring and the isonicotinamide group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar isonicotinamide group could potentially make the compound soluble in polar solvents .

Scientific Research Applications

Chemistry and Molecular Structure

Studies on compounds related to N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide often focus on their synthesis, structural analysis, and potential as ligands or catalysts in various reactions. For instance, the synthesis and X-ray crystal structure analysis of complexes formed with triazole derivatives have been explored to understand their equilibrium and complex formation behaviors (Toda et al., 1988). Additionally, the development of novel scaffolds for probing the orthosteric γ-aminobutyric acid receptor binding site using triazole moieties indicates the versatility of these compounds in medicinal chemistry (Giraudo et al., 2018).

Pharmacological Applications

The compound's derivatives have been investigated for their potential in medical imaging, such as the synthesis and biodistribution of radioligands for positron emission tomography (PET) imaging, highlighting their use in visualizing biological targets in vivo (De Mey et al., 2005). This research indicates the applicability of triazole derivatives in developing diagnostic tools for neurological conditions.

Biological Activities

The antimicrobial activities of triazole derivatives have been extensively studied, showcasing their effectiveness against various microorganisms. Research demonstrates significant activity of triazole derivatives against bacteria and fungi, indicating their potential in addressing antimicrobial resistance (Mishra et al., 2010). This highlights the role of such compounds in developing new antimicrobial agents.

Material Science and Catalysis

In material science, the synthesis of novel ligands and their copper(I) complexes from triazapentadienyl derivatives demonstrates the potential of these compounds in catalysis and the development of new materials (Zhou et al., 2008). Such research points towards the utility of triazole derivatives in enhancing the efficiency and selectivity of chemical reactions.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements about the safety and hazards of this compound .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its reactivity, and its potential uses. For example, it could be interesting to investigate whether this compound has any biological activity and could potentially be used as a drug .

properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-15-3-4-19(13-16(15)2)28-14-20(25-26-28)22(30)27-11-7-18(8-12-27)24-21(29)17-5-9-23-10-6-17/h3-6,9-10,13-14,18H,7-8,11-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRHVFZZKRSRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

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